Cas no 448210-01-3 (ethyl 2-methyl-5-N-(3-nitrobenzenesulfonyl)acetamido-1-benzofuran-3-carboxylate)

ethyl 2-methyl-5-N-(3-nitrobenzenesulfonyl)acetamido-1-benzofuran-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 2-methyl-5-N-(3-nitrobenzenesulfonyl)acetamido-1-benzofuran-3-carboxylate
- ethyl 2-methyl-5-[N-(3-nitrobenzenesulfonyl)acetamido]-1-benzofuran-3-carboxylate
- ethyl 5-[acetyl-(3-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
- SR-01000454389-1
- 448210-01-3
- F0808-2418
- EU-0040563
- AKOS024600361
- SR-01000454389
- ethyl 2-methyl-5-(N-((3-nitrophenyl)sulfonyl)acetamido)benzofuran-3-carboxylate
-
- Inchi: 1S/C20H18N2O8S/c1-4-29-20(24)19-12(2)30-18-9-8-14(11-17(18)19)21(13(3)23)31(27,28)16-7-5-6-15(10-16)22(25)26/h5-11H,4H2,1-3H3
- InChI Key: XFCDVQGIDHZULZ-UHFFFAOYSA-N
- SMILES: S(C1C=CC=C(C=1)[N+](=O)[O-])(N(C(C)=O)C1C=CC2=C(C(C(=O)OCC)=C(C)O2)C=1)(=O)=O
Computed Properties
- Exact Mass: 446.07838671g/mol
- Monoisotopic Mass: 446.07838671g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 31
- Rotatable Bond Count: 6
- Complexity: 805
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 148Ų
ethyl 2-methyl-5-N-(3-nitrobenzenesulfonyl)acetamido-1-benzofuran-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0808-2418-3mg |
ethyl 2-methyl-5-[N-(3-nitrobenzenesulfonyl)acetamido]-1-benzofuran-3-carboxylate |
448210-01-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0808-2418-10mg |
ethyl 2-methyl-5-[N-(3-nitrobenzenesulfonyl)acetamido]-1-benzofuran-3-carboxylate |
448210-01-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0808-2418-1mg |
ethyl 2-methyl-5-[N-(3-nitrobenzenesulfonyl)acetamido]-1-benzofuran-3-carboxylate |
448210-01-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0808-2418-4mg |
ethyl 2-methyl-5-[N-(3-nitrobenzenesulfonyl)acetamido]-1-benzofuran-3-carboxylate |
448210-01-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0808-2418-40mg |
ethyl 2-methyl-5-[N-(3-nitrobenzenesulfonyl)acetamido]-1-benzofuran-3-carboxylate |
448210-01-3 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
A2B Chem LLC | BA62125-10mg |
ethyl 2-methyl-5-[N-(3-nitrobenzenesulfonyl)acetamido]-1-benzofuran-3-carboxylate |
448210-01-3 | 10mg |
$291.00 | 2024-04-20 | ||
Life Chemicals | F0808-2418-5mg |
ethyl 2-methyl-5-[N-(3-nitrobenzenesulfonyl)acetamido]-1-benzofuran-3-carboxylate |
448210-01-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0808-2418-20mg |
ethyl 2-methyl-5-[N-(3-nitrobenzenesulfonyl)acetamido]-1-benzofuran-3-carboxylate |
448210-01-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0808-2418-25mg |
ethyl 2-methyl-5-[N-(3-nitrobenzenesulfonyl)acetamido]-1-benzofuran-3-carboxylate |
448210-01-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0808-2418-75mg |
ethyl 2-methyl-5-[N-(3-nitrobenzenesulfonyl)acetamido]-1-benzofuran-3-carboxylate |
448210-01-3 | 90%+ | 75mg |
$208.0 | 2023-05-17 |
ethyl 2-methyl-5-N-(3-nitrobenzenesulfonyl)acetamido-1-benzofuran-3-carboxylate Related Literature
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
Additional information on ethyl 2-methyl-5-N-(3-nitrobenzenesulfonyl)acetamido-1-benzofuran-3-carboxylate
Professional Introduction to Ethyl 2-methyl-5-N-(3-nitrobenzenesulfonyl)acetamido-1-benzofuran-3-carboxylate (CAS No. 448210-01-3)
Ethyl 2-methyl-5-N-(3-nitrobenzenesulfonyl)acetamido-1-benzofuran-3-carboxylate, identified by its CAS number 448210-01-3, is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.
The molecular structure of this compound is characterized by its intricate arrangement of functional groups, including an ester group, an amide moiety, and a nitro-substituted benzene ring. These features contribute to its unique chemical properties and reactivity, which are essential for understanding its behavior in various chemical reactions and biological systems. The presence of the 5-N-(3-nitrobenzenesulfonyl)acetamido group particularly highlights its potential as a bioactive molecule, as nitroaromatic compounds are known for their diverse pharmacological effects.
In recent years, there has been a surge in research focused on developing novel molecules with enhanced biological activity. Ethyl 2-methyl-5-N-(3-nitrobenzenesulfonyl)acetamido-1-benzofuran-3-carboxylate has emerged as a compound of interest due to its structural complexity and the potential for modulating biological pathways. Studies have shown that derivatives of benzofuran and nitroaromatic compounds can exhibit significant effects on enzymes and receptors involved in various disease processes.
One of the most compelling aspects of this compound is its potential application in the development of new drugs. The combination of the benzofuran scaffold and the nitrobenzenesulfonyl group suggests that it may interact with biological targets in multiple ways, providing a basis for designing molecules with enhanced efficacy and selectivity. This has led to investigations into its role as a lead compound for drug discovery programs targeting neurological disorders, inflammatory diseases, and even cancer.
The synthesis of Ethyl 2-methyl-5-N-(3-nitrobenzenesulfonyl)acetamido-1-benzofuran-3-carboxylate involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The process typically begins with the preparation of key intermediates such as 2-methylbenzofuran-3-carboxylic acid derivatives, which are then functionalized through nucleophilic substitution reactions to introduce the amide and sulfonyl groups. The final step involves esterification to yield the ethyl ester derivative.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound. Techniques such as flow chemistry and microwave-assisted synthesis have been employed to optimize reaction times and improve yields. These innovations not only make the synthesis more cost-effective but also enhance the overall sustainability of the process.
Beyond its synthetic significance, Ethyl 2-methyl-5-N-(3-nitrobenzenesulfonyl)acetamido-1-benzofuran-3-carboxylate has been studied for its pharmacological properties. Preliminary in vitro studies have indicated that it may possess anti-inflammatory and antioxidant activities, which are crucial for developing treatments against chronic diseases. Additionally, its interaction with biological targets such as enzymes and receptors has been explored, providing insights into potential mechanisms of action.
The role of computational chemistry in understanding the behavior of complex molecules like Ethyl 2-methyl-5-N-(3-nitrobenzenesulfonyl)acetamido-1-benzofuran-3-carboxylate cannot be overstated. Molecular modeling techniques have been used to predict how this compound might interact with biological targets at the atomic level. These predictions are invaluable for guiding experimental design and optimizing drug candidates for better efficacy and reduced side effects.
In conclusion, Ethyl 2-methyl-5-N-(3-nitrobenzenesulfonyl)acetamido-1-benzofuran-3-carboxylate represents a significant advancement in the field of chemical biology. Its unique structural features, combined with promising pharmacological properties, make it a valuable candidate for further research and development. As our understanding of molecular interactions continues to grow, compounds like this one will play an increasingly important role in the discovery and development of new therapeutic agents.
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